

An In-depth Technical Guide to 1-Pyrenecarboxaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pyrenecarboxaldehyde

Cat. No.: B026117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene backbone with a formyl substituent. This bifunctional molecule exhibits unique photophysical properties, primarily owing to the extended π -conjugation of the pyrene moiety. Its significant fluorescence and sensitivity to the polarity of its environment make it a valuable tool in various scientific disciplines, including as a fluorescent probe for single nucleotide polymorphism (SNP) typing and for the functionalization of carbon nanotubes.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties and structural features of **1-Pyrenecarboxaldehyde**, supplemented with experimental protocols and structural visualizations.

Chemical and Physical Properties

1-Pyrenecarboxaldehyde is a dark yellow to yellow solid at room temperature.^[1] It is insoluble in water but can be recrystallized from aqueous ethanol.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₀ O	[2][3]
Molecular Weight	230.26 g/mol	[2][3][4]
Melting Point	123-126 °C	[1]
Appearance	Dark Yellow Solid	[1]
Solubility	Insoluble in water	[1]
CAS Number	3029-19-4	[3]

Molecular Structure

The structure of **1-Pyrenecarboxaldehyde** consists of a pyrene core, which is a fused four-ring aromatic system, with an aldehyde group (-CHO) attached to the 1-position. The planar nature of the pyrene ring system and the electron-withdrawing nature of the aldehyde group influence its chemical reactivity and photophysical characteristics.

Key Structural Identifiers:

- IUPAC Name: pyrene-1-carbaldehyde[3]
- SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
- InChI: InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H[3][5]
- InChIKey: RCYFOPUXRMOLQM-UHFFFAOYSA-N[3]

The following diagram illustrates the chemical structure of **1-Pyrenecarboxaldehyde**.

Caption: Chemical structure of **1-Pyrenecarboxaldehyde**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Pyrenecarboxaldehyde**. Key spectroscopic data are summarized below.

Spectroscopic Technique	Key Features	Source
^1H NMR	Spectra available for structural confirmation.	[5]
^{13}C NMR	Spectra available for structural confirmation.	[5]
Mass Spectrometry (GC-MS)	Molecular Weight: 230.26 g/mol . Spectra available.	[3]
Infrared (IR) Spectroscopy	Spectra available, showing characteristic aldehyde C=O and aromatic C-H stretches.	[6]
UV/Visible Spectroscopy	Spectra available, indicating the electronic transitions of the pyrene core.	[3]

Experimental Protocols

Synthesis of 1-Pyrenecarboxaldehyde from 1-Bromopyrene

A common and effective method for the synthesis of **1-Pyrenecarboxaldehyde** involves the lithiation of 1-bromopyrene followed by formylation with N,N-dimethylformamide (DMF).[7]

Materials:

- 1-Bromopyrene
- n-Butyllithium (n-BuLi) in hexane
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether

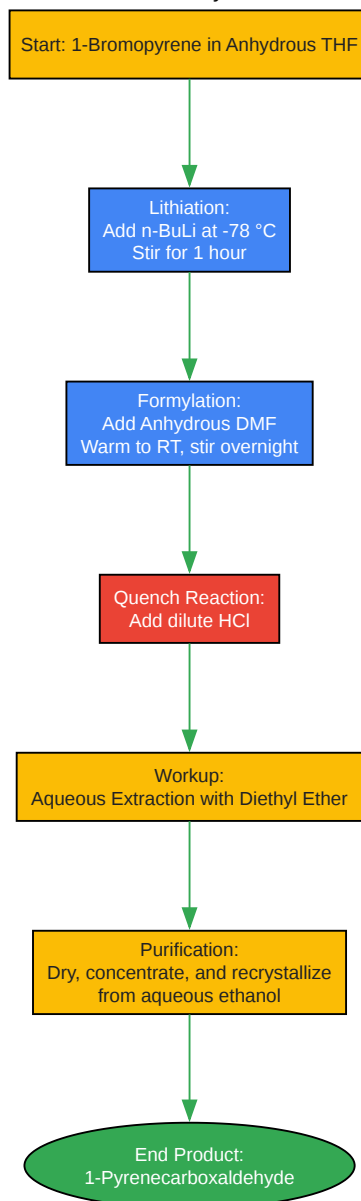
- Magnesium sulfate (MgSO_4)
- Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with 1-bromopyrene.
- The flask is evacuated and backfilled with nitrogen gas three times.
- Anhydrous THF is added to the flask under a nitrogen atmosphere to dissolve the 1-bromopyrene.
- The solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- n-Butyllithium (1.6 M in hexane) is added dropwise to the cooled solution via syringe over a period of 10 minutes. The reaction mixture is stirred for 1 hour at $-78\text{ }^\circ\text{C}$.[\[8\]](#)
- Anhydrous DMF is then added rapidly via syringe.[\[8\]](#)
- The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.[\[8\]](#)
- The reaction is quenched by the addition of dilute hydrochloric acid.
- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from aqueous ethanol to yield **1-Pyrenecarboxaldehyde** as a pale yellow solid.[\[1\]](#)

The following diagram illustrates the experimental workflow for the synthesis of **1-Pyrenecarboxaldehyde**.

Synthesis Workflow of 1-Pyrenecarboxaldehyde



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Pyrenecarboxaldehyde**.

Safety and Handling

1-Pyrenecarboxaldehyde is considered a hazardous substance.[9] It is irritating to the eyes, respiratory system, and skin.[9][10] Appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[9]

Applications

The primary application of **1-Pyrenecarboxaldehyde** stems from its fluorescent properties. It is utilized as a novel base-discriminating fluorescent compound, which is highly sensitive to the polarity of its environment, making it suitable for applications such as SNP typing.[1]

Furthermore, its pyrene moiety can interact with the sidewalls of carbon nanotubes through π - π stacking, enabling its use in the surface functionalization of these materials. It also serves as an important intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pyrenecarboxaldehyde | 3029-19-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Pyrenecarboxaldehyde [webbook.nist.gov]
- 4. 1-Pyrenecarboxaldehyde (CAS 3029-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Pyrenecarboxaldehyde(3029-19-4) 1H NMR [m.chemicalbook.com]
- 6. 1-Pyrenecarboxaldehyde [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]
- 11. gmchemic.com [gmchemic.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Pyrenecarboxaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026117#1-pyrenecarboxaldehyde-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com